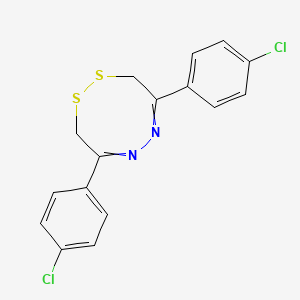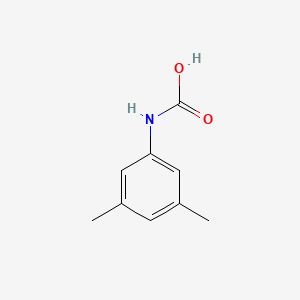![molecular formula C45H64N2O4 B15164842 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid CAS No. 477720-96-0](/img/structure/B15164842.png)
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group characterized by a nitrogen-nitrogen double bond, and a benzoic acid moiety, which is a common organic acid. The presence of dodecyloxy groups adds to its hydrophobic characteristics, making it an interesting subject for research in materials science and chemistry.
Vorbereitungsmethoden
The synthesis of 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid typically involves a multi-step process. One common method starts with the preparation of p-carboxybenzenediazonium chloride, which is then reacted with an appropriate phenol derivative under alkaline conditions to form the diazenyl compound . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but are scaled up and optimized for higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized under specific conditions, leading to the formation of different nitrogen-containing products.
Reduction: Reduction of the diazenyl group can yield amines, which are useful intermediates in organic synthesis.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds with other molecules. These interactions can influence biological pathways and chemical processes, making the compound useful in a range of applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other diazenylbenzoic acids and derivatives with different substituents on the aromatic rings. For example:
4-[(E)-2-(4-hydroxy-5-methylphenyl)-1-diazenyl]benzoic acid: This compound has a hydroxyl group, which can affect its reactivity and interactions.
4-[(E)-2-(4-chlorophenyl)-1-diazenyl]benzoic acid: The presence of a chlorine atom can influence the compound’s electronic properties and reactivity. The uniqueness of 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid lies in its dodecyloxy groups, which impart distinct hydrophobic characteristics and potential for use in specialized applications.
Eigenschaften
CAS-Nummer |
477720-96-0 |
|---|---|
Molekularformel |
C45H64N2O4 |
Molekulargewicht |
697.0 g/mol |
IUPAC-Name |
4-[[4-[2-(3,4-didodecoxyphenyl)ethenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C45H64N2O4/c1-3-5-7-9-11-13-15-17-19-21-35-50-43-34-27-39(37-44(43)51-36-22-20-18-16-14-12-10-8-6-4-2)24-23-38-25-30-41(31-26-38)46-47-42-32-28-40(29-33-42)45(48)49/h23-34,37H,3-22,35-36H2,1-2H3,(H,48,49) |
InChI-Schlüssel |
HLZMCBIYSJPOTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


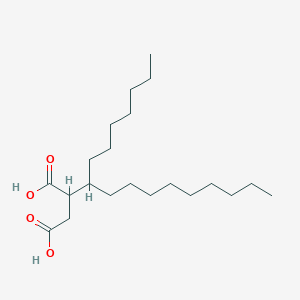
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
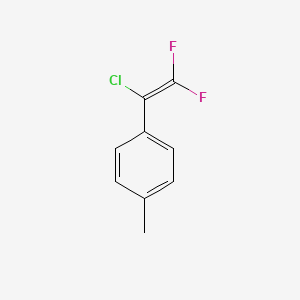
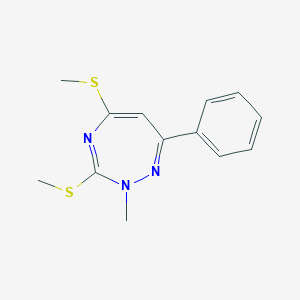
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
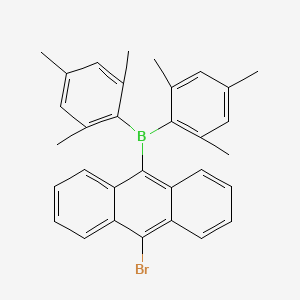
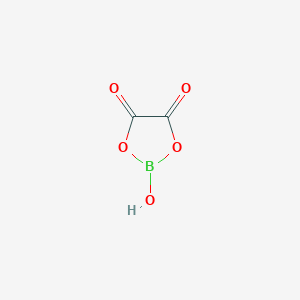

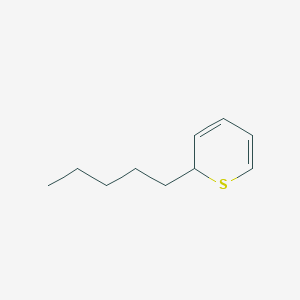
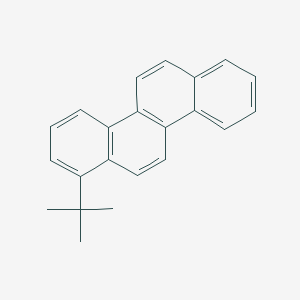

![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
